molecular formula C21H15ClF3N3O B11569780 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11569780
M. Wt: 417.8 g/mol
InChI Key: MDXJUVCGTVTFLL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: Starting with appropriate substituted hydrazines and β-diketones.

    Cyclization: Using suitable reagents to form the pyrazolo[1,5-a]pyrimidine core.

    Functionalization: Introducing the 4-chlorophenyl, 4-methoxyphenyl, and trifluoromethyl groups through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions could target the nitro or carbonyl functionalities if present.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: As ligands in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes.

    Receptor Modulation: Interaction with biological receptors for therapeutic effects.

Medicine

    Drug Development: As a lead compound for developing new pharmaceuticals.

    Diagnostics: Use in imaging or diagnostic assays.

Industry

    Agriculture: Potential use as agrochemicals.

    Polymers: Incorporation into polymeric materials for enhanced properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting cell signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: Other compounds in this class with different substituents.

    Trifluoromethylated compounds: Compounds with similar trifluoromethyl groups.

Uniqueness

    Structural Features: The combination of 4-chlorophenyl, 4-methoxyphenyl, and trifluoromethyl groups.

    Biological Activity: Unique interactions with biological targets compared to other similar compounds.

Properties

Molecular Formula

C21H15ClF3N3O

Molecular Weight

417.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H15ClF3N3O/c1-12-19(14-3-7-15(22)8-4-14)20-26-17(13-5-9-16(29-2)10-6-13)11-18(21(23,24)25)28(20)27-12/h3-11H,1-2H3

InChI Key

MDXJUVCGTVTFLL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)C(F)(F)F

Origin of Product

United States

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